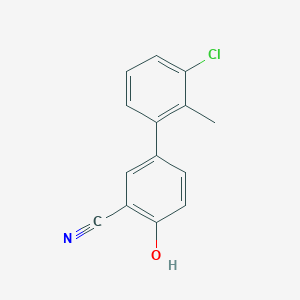
5-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol, 95% (5-Chloro-2-hydroxy-2-cyanophenol, 95%) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in the food and beverage industry. This compound has a melting point of 128-130°C and a boiling point of 243-244°C. It is soluble in water, ethanol, and methanol, and is slightly soluble in acetone.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-2-cyanophenol, 95% has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in the food and beverage industry. It has been used in the synthesis of a variety of compounds, including some with potential anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-2-cyanophenol, 95% is not well understood. However, it is believed that the compound may act as an antioxidant, preventing the oxidation of other molecules. It may also act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-hydroxy-2-cyanophenol, 95% are not well understood. However, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Chloro-2-hydroxy-2-cyanophenol, 95% in lab experiments is its ease of synthesis. It can be synthesized using a variety of methods, including the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium cyanide in the presence of a catalyst such as aluminum chloride, or the reaction of 5-chloro-2-hydroxybenzoic acid with sodium cyanide in the presence of a catalyst such as sulfuric acid. The synthesized product is then purified by recrystallization or by distillation.
The main limitation of using 5-Chloro-2-hydroxy-2-cyanophenol, 95% in lab experiments is its low solubility in water. It is soluble in ethanol and methanol, but is only slightly soluble in acetone.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Chloro-2-hydroxy-2-cyanophenol, 95%. These include further research into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, further research into the synthesis of the compound, including the optimization of existing methods and the development of new methods, could be beneficial. Finally, research into the potential toxicity of the compound, as well as its environmental impact, could be beneficial.
Synthesemethoden
5-Chloro-2-hydroxy-2-cyanophenol, 95% can be synthesized using a variety of methods, including the reaction of 2-chloro-5-hydroxybenzaldehyde with sodium cyanide in the presence of a catalyst such as aluminum chloride, or the reaction of 5-chloro-2-hydroxybenzoic acid with sodium cyanide in the presence of a catalyst such as sulfuric acid. The synthesized product is then purified by recrystallization or by distillation.
Eigenschaften
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-12-4-3-10(16)6-11(12)8-1-2-9(7-15)13(17)5-8/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAKANIKUIFPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684822 |
Source


|
| Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-2-cyanophenol | |
CAS RN |
1261932-19-7 |
Source


|
| Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














